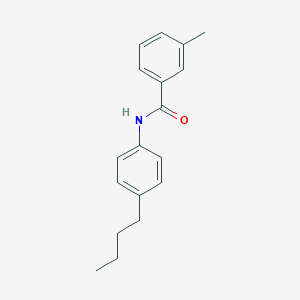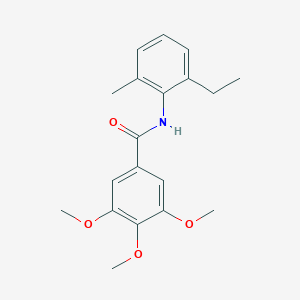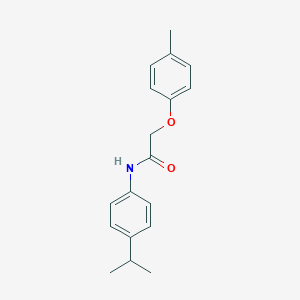
N-(4-isopropylphenyl)-2-(4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylphenyl)-2-(4-methylphenoxy)acetamide, also known as GW501516, is a synthetic drug that was initially developed for its potential use in treating metabolic and cardiovascular diseases. However, it gained widespread attention for its performance-enhancing properties, particularly in the sports industry. Despite its potential benefits, the drug has been banned for use in professional sports due to its potential health risks. In
Mécanisme D'action
N-(4-isopropylphenyl)-2-(4-methylphenoxy)acetamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating lipid metabolism and glucose homeostasis. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation, glucose uptake, and energy expenditure. This results in improved metabolic function and reduced inflammation.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-2-(4-methylphenoxy)acetamide has been shown to increase endurance and improve physical performance in animal models and human trials. It increases the expression of genes involved in mitochondrial biogenesis and oxidative metabolism, leading to increased energy production and improved endurance. Additionally, N-(4-isopropylphenyl)-2-(4-methylphenoxy)acetamide has been shown to improve lipid and glucose metabolism, reduce inflammation, and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-isopropylphenyl)-2-(4-methylphenoxy)acetamide has several advantages for use in lab experiments, including its ability to improve metabolic function and reduce inflammation. However, it also has limitations, including potential toxicity and the need for careful dosing and monitoring.
Orientations Futures
Future research on N-(4-isopropylphenyl)-2-(4-methylphenoxy)acetamide should focus on its potential use in treating metabolic and cardiovascular diseases, as well as its potential for preventing cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosing and safety of N-(4-isopropylphenyl)-2-(4-methylphenoxy)acetamide in humans.
Méthodes De Synthèse
The synthesis of N-(4-isopropylphenyl)-2-(4-methylphenoxy)acetamide involves the reaction of 4-methylphenol with 2-bromo-4'-isopropylacetophenone in the presence of a base to form 4-isopropylphenyl-2-methylphenol. This compound is then reacted with chloroacetyl chloride in the presence of a base to form N-(4-isopropylphenyl)-2-(4-methylphenoxy)acetamide. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
N-(4-isopropylphenyl)-2-(4-methylphenoxy)acetamide has been extensively studied for its potential applications in treating metabolic and cardiovascular diseases such as obesity, dyslipidemia, and type 2 diabetes. It has been shown to increase fatty acid oxidation, improve insulin sensitivity, and reduce inflammation in animal models. Additionally, N-(4-isopropylphenyl)-2-(4-methylphenoxy)acetamide has been investigated for its potential use in preventing cancer and neurodegenerative diseases.
Propriétés
Formule moléculaire |
C18H21NO2 |
|---|---|
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
2-(4-methylphenoxy)-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C18H21NO2/c1-13(2)15-6-8-16(9-7-15)19-18(20)12-21-17-10-4-14(3)5-11-17/h4-11,13H,12H2,1-3H3,(H,19,20) |
Clé InChI |
DQRCAVPLMBLIRI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(C)C |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



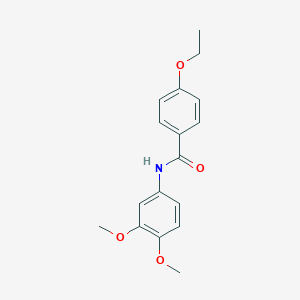


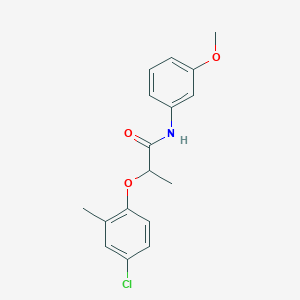

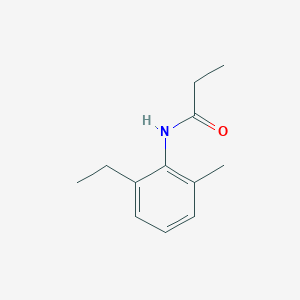
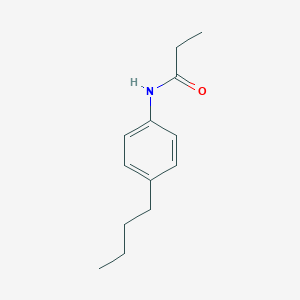
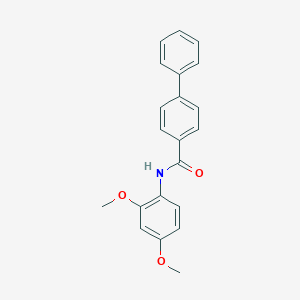
![N-[2-(propan-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B291784.png)
![N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291785.png)
